2,6-Dichloropyridine-4-carbonyl chloride
Overview
Description
2,6-Dichloropyridine-4-carbonyl chloride: is an organic compound with the molecular formula C6H2Cl3NO and a molecular weight of 210.45 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a carbonyl chloride group at the 4 position. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Mechanism of Action
Target of Action
2,6-Dichloropyridine-4-carbonyl chloride is a chemical compound that is primarily used as an intermediate in various chemical reactions . The specific targets of this compound can vary depending on the reaction it is involved in. For instance, it is known to be a precursor to the antibiotic enoxacin .
Mode of Action
The mode of action of this compound is largely dependent on the specific chemical reaction it is involved in. In general, this compound can interact with its targets through a variety of mechanisms, including nucleophilic substitution reactions .
Biochemical Pathways
The biochemical pathways affected by this compound are also dependent on the specific reaction it is involved in. For instance, in the synthesis of the antibiotic enoxacin, this compound may be involved in the inhibition of bacterial DNA gyrase, an enzyme that is essential for DNA replication .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reaction it is involved in. For instance, in the synthesis of the antibiotic enoxacin, the action of this compound can result in the inhibition of bacterial DNA replication, leading to the death of the bacteria .
Biochemical Analysis
Biochemical Properties
2,6-Dichloropyridine-4-carbonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of antibiotics like enoxacin and antifungal agents like liranaftate . The compound’s interactions with these biomolecules are primarily through covalent bonding, where the carbonyl chloride group reacts with nucleophilic sites on enzymes and proteins, leading to the formation of stable complexes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can induce changes in the expression of genes involved in metabolic pathways and stress responses. Additionally, it can alter cellular metabolism by inhibiting or activating specific enzymes, leading to changes in the levels of metabolites and energy production within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through covalent binding interactions with enzymes and proteins. It can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects are observed at high doses, including cellular damage and disruption of normal physiological processes. The LD50 value for this compound in mice is 115 mg/kg, indicating its potential toxicity at elevated concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. Additionally, it can influence the synthesis and degradation of biomolecules, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, influencing its overall impact on cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dichloropyridine-4-carbonyl chloride can be synthesized through the chlorination of pyridine derivatives. One common method involves the reaction of 2,6-dichloropyridine with thionyl chloride (SOCl2) under reflux conditions . The reaction typically proceeds as follows:
2,6-Dichloropyridine+Thionyl chloride→2,6-Dichloropyridine-4-carbonyl chloride+SO2+HCl
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes using chlorine gas and pyridine derivatives. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloropyridine-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,6-dichloropyridine-4-carboxylic acid .
Common Reagents and Conditions:
Amines: React with this compound to form amides under mild conditions.
Alcohols and Thiols: React to form esters and thioesters, respectively, often in the presence of a base such as pyridine or triethylamine.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Scientific Research Applications
2,6-Dichloropyridine-4-carbonyl chloride has several applications in scientific research, including:
Comparison with Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of 2,6-Dichloropyridine-4-carbonyl chloride.
2-Chloropyridine: Another chlorinated pyridine derivative used in similar applications.
4-Chloropyridine: Used in the synthesis of various organic compounds.
Uniqueness: this compound is unique due to the presence of both chlorine atoms and a carbonyl chloride group, which confer specific reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions with a variety of nucleophiles makes it versatile for the synthesis of diverse compounds .
Properties
IUPAC Name |
2,6-dichloropyridine-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO/c7-4-1-3(6(9)11)2-5(8)10-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRUROKTVFUQIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381825 | |
Record name | 2,6-dichloropyridine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42521-08-4 | |
Record name | 2,6-dichloropyridine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloro-isonicotinoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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